molecular formula C12H16N4O2S B2659403 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione CAS No. 313528-25-5

3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione

Cat. No.: B2659403
CAS No.: 313528-25-5
M. Wt: 280.35
InChI Key: QEIQMWDDDVQPTQ-UHFFFAOYSA-N
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Description

3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is a complex organic compound with a molecular formula of C₁₄H₁₉N₄O₂S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione typically involves multiple steps, starting with the construction of the thiazolo[2,3-f]purine core. This can be achieved through a cyclization reaction involving appropriate precursors such as isobutylamine and methylthiourea. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced analogs.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 3-Decyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione

  • 1-Methyl-3-octyl-6,7-dihydro(1,3)thiazolo(2,3-f)purine-2,4(1H,3H)-dione

  • 3-(3-Chloro-but-2-enyl)-1-methyl-6,7-dihydro-1H-thiazolo(2,3-f)purine-2,4-dione

Uniqueness: 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione stands out due to its specific structural features and potential applications. Its unique isobutyl group contributes to its distinct chemical properties and biological activities compared to other similar compounds.

Biological Activity

3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is C10H14N4O2C_{10}H_{14}N_4O_2, with a molecular weight of approximately 222.24 g/mol. It is classified under purine derivatives and exhibits structural similarities to other biologically active purines.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Cyclic Nucleotide Phosphodiesterase Inhibition : Similar to other purine derivatives, this compound may act as a phosphodiesterase inhibitor, potentially increasing levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in tissues. This mechanism is crucial for various cellular signaling pathways and can influence processes such as vasodilation and neurotransmission .
  • Anticancer Activity : Preliminary studies have suggested that compounds with similar structures show promise in inhibiting cancer cell proliferation. For instance, related purine derivatives have been tested against various cancer cell lines, demonstrating micromolar activity .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its activity may be linked to the modulation of cyclic nucleotide levels and subsequent effects on intracellular signaling pathways.

Table 1: Summary of Biological Activities

Activity Description References
Cyclic Nucleotide Phosphodiesterase InhibitionIncreases cAMP and cGMP levels, affecting various signaling pathways
Anticancer ActivityExhibits micromolar activity against several cancer cell lines
Cytokinin-like EffectsPotentially influences plant growth processes similar to cytokinins

Case Study: Anticancer Properties

A study investigating the anticancer properties of purine derivatives found that compounds structurally related to this compound showed significant inhibition of cell proliferation in human cancer cell lines such as HeLa and A549. The study utilized assays to measure cell viability and proliferation rates after treatment with varying concentrations of the compound.

Case Study: Cardiovascular Effects

Another research effort explored the cardiovascular effects of purine analogs. The findings indicated that these compounds could induce vasodilation in isolated vascular tissues through the elevation of cAMP levels. This suggests potential therapeutic applications in treating hypertension or other cardiovascular conditions.

Properties

IUPAC Name

4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-7(2)6-16-10(17)8-9(14(3)12(16)18)13-11-15(8)4-5-19-11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIQMWDDDVQPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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